molecular formula C24H20N2OS B11690551 (2Z,5Z)-5-benzylidene-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one

(2Z,5Z)-5-benzylidene-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B11690551
M. Wt: 384.5 g/mol
InChI Key: WKDCPSKHZHJVET-HNYZTYFESA-N
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Description

The compound (2Z,5Z)-3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE is a thiazolidinone derivative. Thiazolidinones are a class of heterocyclic compounds containing a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms. These compounds have garnered significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes and amines with thiazolidinone precursors. One common method is the reaction of 2-methylbenzaldehyde with 2-methylphenylamine in the presence of a thiazolidinone derivative under reflux conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the imine and subsequent cyclization to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethylidene group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, bromine, and sulfuric acid under controlled conditions.

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro, bromo, and sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z,5Z)-3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains. Its ability to interact with biological membranes and enzymes makes it a candidate for further biological studies.

Medicine

In medicine, thiazolidinone derivatives, including this compound, are being investigated for their anticancer properties. They have been found to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies.

Industry

In the industrial sector, the compound’s antimicrobial properties make it useful in the formulation of disinfectants and preservatives. Its stability and reactivity also make it suitable for use in material science applications.

Mechanism of Action

The mechanism of action of (2Z,5Z)-3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. In cancer cells, it induces apoptosis by activating caspases and other pro-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5Z)-3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE
  • (2Z,5Z)-3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (2Z,5Z)-3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE lies in its specific substitution pattern on the thiazolidinone ring. This pattern imparts distinct chemical and biological properties, differentiating it from other thiazolidinone derivatives. The presence of the phenylmethylidene group enhances its reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C24H20N2OS

Molecular Weight

384.5 g/mol

IUPAC Name

(5Z)-5-benzylidene-3-(2-methylphenyl)-2-(2-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H20N2OS/c1-17-10-6-8-14-20(17)25-24-26(21-15-9-7-11-18(21)2)23(27)22(28-24)16-19-12-4-3-5-13-19/h3-16H,1-2H3/b22-16-,25-24?

InChI Key

WKDCPSKHZHJVET-HNYZTYFESA-N

Isomeric SMILES

CC1=CC=CC=C1N=C2N(C(=O)/C(=C/C3=CC=CC=C3)/S2)C4=CC=CC=C4C

Canonical SMILES

CC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CC=CC=C3)S2)C4=CC=CC=C4C

Origin of Product

United States

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